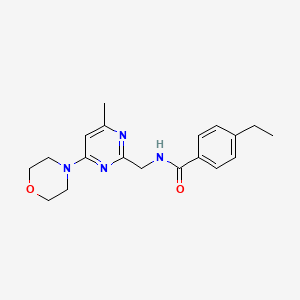
4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a complex organic compound belonging to the class of morpholinopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core This can be achieved through the reaction of morpholine with appropriate pyrimidine derivatives under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide has shown potential as an anti-inflammatory agent. Its derivatives have been evaluated for their ability to inhibit inflammatory responses in macrophage cells.
Medicine: The compound's anti-inflammatory properties make it a candidate for the development of new therapeutic agents. Its ability to modulate biological pathways involved in inflammation could lead to the creation of novel drugs for treating various inflammatory conditions.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other chemical products. Its unique chemical properties make it valuable for various applications, including the development of new materials and technologies.
Mecanismo De Acción
The mechanism by which 4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide exerts its effects involves the modulation of specific molecular targets and pathways. The compound may interact with enzymes or receptors involved in inflammatory processes, leading to the inhibition of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol
Uniqueness: 4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide stands out due to its specific structural features and its potential applications in various fields. Its unique combination of functional groups and molecular structure makes it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
4-ethyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-15-4-6-16(7-5-15)19(24)20-13-17-21-14(2)12-18(22-17)23-8-10-25-11-9-23/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAECDPGYLDWYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=NC(=CC(=N2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
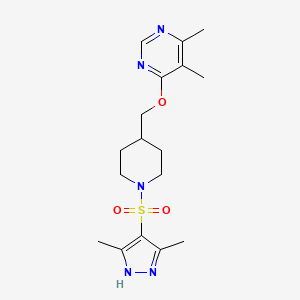
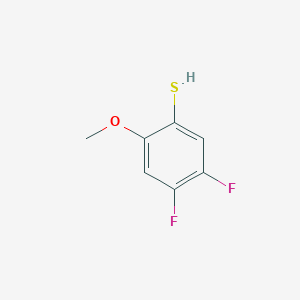
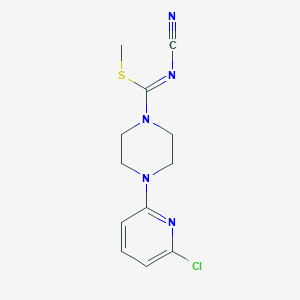
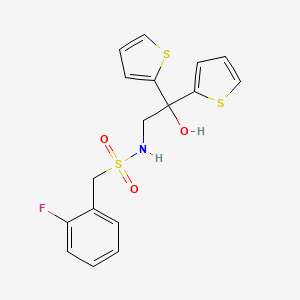
![N-(5-chloro-2-methylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2902539.png)
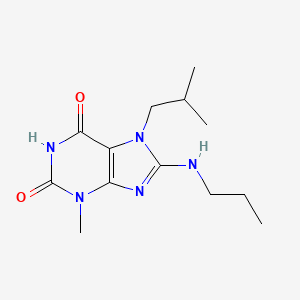
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2902543.png)
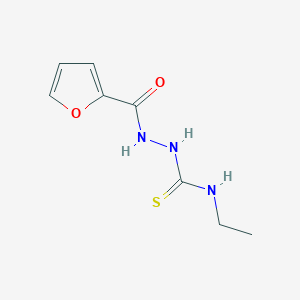
![(2Z)-3-(4-fluorophenyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile](/img/structure/B2902545.png)
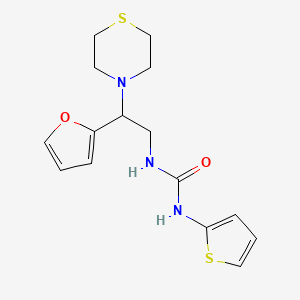
![2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902547.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B2902549.png)
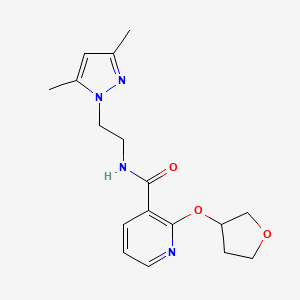
![5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2902552.png)
